molecular formula C15H14ClNO4S B497997 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-00-9

2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497997
CAS No.: 886120-00-9
M. Wt: 339.8g/mol
InChI Key: QDQCXZFRMMNENS-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid is a high-purity chemical reagent designed for research applications. This compound belongs to a class of N-sulfonylated aminobenzoic acids, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . Compounds featuring a benzoic acid moiety linked to a sulfonamide group have been widely investigated as key scaffolds for designing protein-binding inhibitors . The structural motif of a sulfonamide bridge connecting two aromatic rings is commonly found in molecules that exhibit biological activity, such as inhibitors of anti-apoptotic proteins like MCL-1 and BCL-xL, which are important targets in oncology research . Furthermore, the 4-aminobenzoic acid component is a versatile building block that can be readily functionalized, allowing researchers to introduce diversity and explore structure-activity relationships . Similarly, chloro and methyl-substituted phenyl rings are frequently employed in drug discovery to fine-tune the physicochemical properties and binding affinity of lead compounds . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-[(4-chloro-2,5-dimethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-9-8-14(10(2)7-12(9)16)22(20,21)17-13-6-4-3-5-11(13)15(18)19/h3-8,17H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQCXZFRMMNENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Chloro-2,5-dimethylbenzene

The starting material, 4-chloro-2,5-dimethylbenzene, undergoes sulfonation using chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid (H₂SO₄) at elevated temperatures (130–150°C). Catalysts such as FeCl₃ or ZnCl₂ enhance reaction efficiency, with molar ratios of 1:4–10 (substrate to sulfonating agent) yielding optimal results. The reaction produces 4-chloro-2,5-dimethylbenzenesulfonic acid, which is isolated via ice-water quenching and filtration.

Chlorination of Sulfonic Acid

The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Conditions involve refluxing in an anhydrous solvent (e.g., dichloromethane) for 4–10 hours. Excess SOCl₂ ensures complete conversion, with yields exceeding 85% after purification by distillation or recrystallization.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

ParameterOptimal RangeCatalystYield (%)
Sulfonation Temperature130–150°CFeCl₃/ZnCl₂70–80
Chlorination Time4–10 hNone85–90
Molar Ratio (Substrate:ClSO₃H)1:4–10

Formation of Sulfonamide Linkage

The sulfonyl chloride reacts with 2-aminobenzoic acid (anthranilic acid) to form the target compound. This step requires careful control of pH and stoichiometry.

Reaction Mechanism

In a basic aqueous or organic medium (e.g., tetrahydrofuran), the amine group of anthranilic acid undergoes nucleophilic substitution with the sulfonyl chloride. Pyridine or sodium hydroxide is added to neutralize HCl, driving the reaction to completion. The reaction proceeds at 0–40°C for 1–6 hours, with a molar ratio of 1:1.2 (sulfonyl chloride to amine) to minimize side products.

Purification and Recrystallization

Crude product is dissolved in a polar solvent (e.g., ethanol) and decolorized with activated charcoal. Recrystallization from methanol or aqueous ethanol yields pure 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid with a melting point of 232–234°C and purity >99%.

Table 2: Amidation Reaction Parameters

ParameterConditionsSolventYield (%)
Temperature0–40°CTHF/H₂O70–75
Reaction Time1–6 h
BasePyridine/NaOH

Industrial-Scale Optimization

Industrial production emphasizes cost reduction and scalability. Key optimizations include:

Catalyst Recycling

FeCl₃ and ZnCl₂ catalysts are recovered from reaction mixtures via aqueous extraction, reducing material costs by 15–20%.

Continuous Flow Reactors

Adoption of continuous flow systems for sulfonation and chlorination steps improves reaction control and throughput, achieving 90% conversion efficiency.

Waste Minimization

Byproduct HCl from chlorination is captured and recycled, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsYield (%)
Patent CN100522936CHigh purity, scalabilityHigh energy input70
Bench-Scale SynthesisLow cost, simple setupLower yield60–65

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; reactions must occur under anhydrous conditions.

  • Side Reactions : Excess sulfonyl chloride or elevated temperatures may cause over-sulfonation. Stoichiometric control and low temperatures mitigate this.

  • Purification : Recrystallization solvents (e.g., methanol) are optimized for solubility differences between product and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and dimethylphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Perfluorinated Sulfonyl-Substituted Benzoic Acid Derivatives

The Pharos Project () highlights potassium salts of tetrachlorinated benzoic acids with perfluorinated sulfonyloxy-phenylamino substituents, such as:

  • Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS 68568-54-7)
  • Benzoic acid, 2,3,4,5-tetrachloro-6-[[[3-[[(pentadecafluoroheptyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt (CAS 68541-01-5)

Key Comparisons :

Property Target Compound Perfluorinated Analogs ()
Core Structure Benzoic acid with sulfonylamino group Tetrachlorobenzoic acid with perfluorinated sulfonyloxy groups
Substituents 4-Chloro-2,5-dimethylphenyl Perfluorobutyl/heptyl chains and tetrachlorination
Molecular Weight Not specified in evidence Higher (e.g., ~700–900 g/mol due to perfluorinated chains)
Environmental Impact Likely moderate biodegradability High persistence due to perfluorinated alkyl chains
Applications Potential enzyme inhibition or drug design Likely surfactants or industrial coatings

These analogs exhibit significantly higher molecular weights and environmental persistence due to their perfluorinated chains, which are resistant to degradation. The target compound, lacking fluorination, may offer better biodegradability but reduced thermal/chemical stability compared to these derivatives.

4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic Acid (CAS 652967-64-1)

This compound () shares the 4-chloro-2,5-dimethylphenyl substituent but differs in linker chemistry and substitution pattern:

  • Linker: Thio (-S-) group instead of sulfonylamino (-SO₂NH-).
  • Substituents: Nitro (-NO₂) group at the 3-position of the benzoic acid.

Key Comparisons :

Property Target Compound 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic Acid ()
Linker Chemistry Sulfonylamino (-SO₂NH-): Polar, hydrogen-bonding capable Thio (-S-): Less polar, oxidizable to sulfoxide/sulfone
Electronic Effects Electron-withdrawing sulfonyl group enhances acidity Nitro group strongly electron-withdrawing; increases acidity further
Melting Point Not specified 243 °C
Molecular Formula Not fully specified (presumed ~C₁₅H₁₃ClNO₄S) C₁₅H₁₂ClNO₄S (337.78 g/mol)
Reactivity Stable sulfonamide; potential for hydrolysis under extreme conditions Thioether susceptible to oxidation; nitro group may participate in redox reactions

The thio analog’s nitro group likely increases acidity compared to the target compound, while the sulfonylamino group in the target may improve solubility in basic media. The thioether’s lower oxidation state could make it a precursor for further functionalization.

Research Implications and Structural Trends

  • Bioactivity : Sulfonamides (target compound) are historically associated with antimicrobial activity, whereas nitro-substituted analogs () may exhibit stronger electrophilic properties for covalent enzyme inhibition.
  • Environmental Considerations : Perfluorinated analogs () pose significant environmental risks, whereas the target compound’s lack of fluorination may align with greener chemistry goals.
  • Synthetic Utility: The sulfonylamino group offers robust stability for drug development, while the thio linker () provides a reactive handle for further modification.

Biological Activity

2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid (CAS No. 886120-00-9) is an organic compound characterized by a sulfonamide group attached to a benzoic acid moiety. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClNO4S
  • Molecular Weight : 339.79 g/mol
  • Boiling Point : Predicted at 526.8 ± 60.0 °C

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The presence of the chloro and dimethylphenyl substituents can enhance binding affinity and specificity toward molecular targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of the WNT/β-catenin signaling pathway, which is crucial in various cancers, including colon cancer. The study reported an EC50 value of approximately 0.49 μM for the effective inhibition of DVL-GFP binding to FZD4 in HEK293 cells, indicating strong potential as a therapeutic agent against WNT-dependent tumors .

CompoundEC50 (μM)Mechanism
(S)-10.49 ± 0.11Inhibits WNT/β-catenin pathway
(R)-129.5 ± 0.9Less effective inhibitor

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group allows it to act as a competitive inhibitor for certain enzymes, potentially leading to reduced metabolic activity in cancer cells.

Study on Colon Cancer Cells

In vitro studies on colon cancer cell lines SW480 and SW620 revealed that treatment with derivatives of this compound resulted in significant growth inhibition. The compounds were tested using the MTT assay, which measures cell viability based on metabolic activity.

  • Cell Line : SW480
  • Inhibition Rate : Approximately 70% at a concentration of 10 μM.
  • Method : MTT assay; absorbance measured at 450 nm.

Pharmacological Research

Research has shown that the compound's structural characteristics allow it to interact selectively with anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. This interaction can lead to apoptosis in cancer cells that rely on these proteins for survival .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-2,5-dimethylbenzenesulfonamideLacks benzoic acid moietyModerate enzyme inhibitor
2-Aminobenzoic acidLacks sulfonamide groupLimited anticancer activity
4-Chlorobenzoic acidLacks sulfonamide groupWeak enzyme inhibitor

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